

Ground loop prevention for the AC915 sensor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

Technical Support Center: AC915 Sensor

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve ground loop issues with the **AC915** sensor during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a ground loop and why is it a concern when using the **AC915** sensor?

A ground loop occurs when there are multiple conductive paths to ground in an electrical system.^[1] These paths can create a large loop that acts as an antenna, picking up interference from surrounding electrical noise.^[1] For a high-sensitivity instrument like the **AC915** sensor, this interference can introduce significant noise into your measurements, compromising data accuracy and reproducibility. The noise often appears at the 50 or 60 Hz line frequency, which can overlap with the frequency range of interest in many biological and chemical experiments.^[2]

Q2: What are the common symptoms of a ground loop affecting my **AC915** sensor data?

The most common symptom is a persistent, low-frequency noise or hum in the sensor output, typically at 50 or 60 Hz. This noise will be present even when the experimental conditions are stable. Other signs can include erratic or fluctuating readings, and a general degradation of the signal-to-noise ratio.

Q3: Can the cabling for the **AC915** sensor contribute to ground loop problems?

Yes, improper cable management is a primary contributor to ground loops. Using unshielded cables or grounding the shield at both the sensor and the data acquisition system end can create a ground loop.[\[1\]](#) It is crucial to use shielded, twisted-pair wiring to minimize the loop area and reduce interference.[\[1\]](#)

Troubleshooting Guide

Q1: I am seeing a lot of 50/60 Hz noise in my **AC915** sensor readings. How can I determine if it's a ground loop?

To determine if the noise is from a ground loop, you can perform a simple diagnostic test. First, observe the noise level in your baseline reading. Then, systematically disconnect other equipment connected to the same power outlet or grounding point as your **AC915** sensor setup. If the noise level decreases significantly after disconnecting a particular piece of equipment, it is likely contributing to a ground loop.

Q2: My **AC915** sensor and data acquisition system are plugged into the same power strip, but I still have noise. What should I do?

Even when plugged into the same power strip, different ground potentials can exist. The best practice is to establish a single-point ground system.[\[2\]](#) This means all equipment in your experimental setup should be connected to a single, common grounding point. Ideally, this single point should be at the signal conditioner.[\[2\]](#)

Q3: How can I physically isolate the **AC915** sensor to prevent a ground loop?

If the sensor housing is in contact with a grounded metal surface, it can create a ground path. The **AC915** sensor has a case isolation of >108 ohm, which helps prevent this.[\[3\]](#)[\[4\]](#) However, if you suspect a ground path through the mounting, you can use an insulated mounting stud to electrically isolate the sensor from the mounting surface.[\[2\]](#)

AC915 Sensor Electrical Specifications

For your reference, here are the key electrical specifications of the **AC915** sensor that are relevant to preventing ground loops and ensuring clean signal acquisition.

Specification	Value
Sensitivity ($\pm 10\%$)	100 mV/g
Frequency Response ($\pm 3\text{dB}$)	0.5 - 15000 Hz
Voltage Source (IEPE)	18-28 VDC
Constant Current Excitation	2-10 mA
Output Impedance	<100 ohm
Bias Output Voltage	10-14 VDC
Case Isolation	>108 ohm

(Data sourced from AC915 Series Datasheet)[\[3\]](#)
[\[4\]](#)

Experimental Protocol: Identifying a Ground Loop

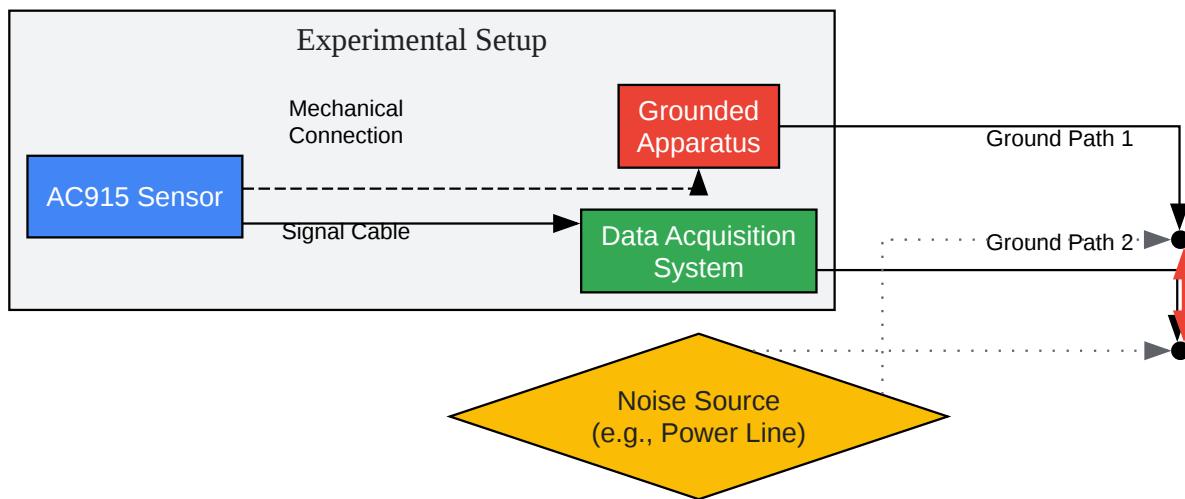
This protocol outlines a systematic approach to confirm the presence of a ground loop affecting your **AC915** sensor.

Objective: To determine if extraneous noise in the **AC915** sensor signal is due to a ground loop.

Materials:

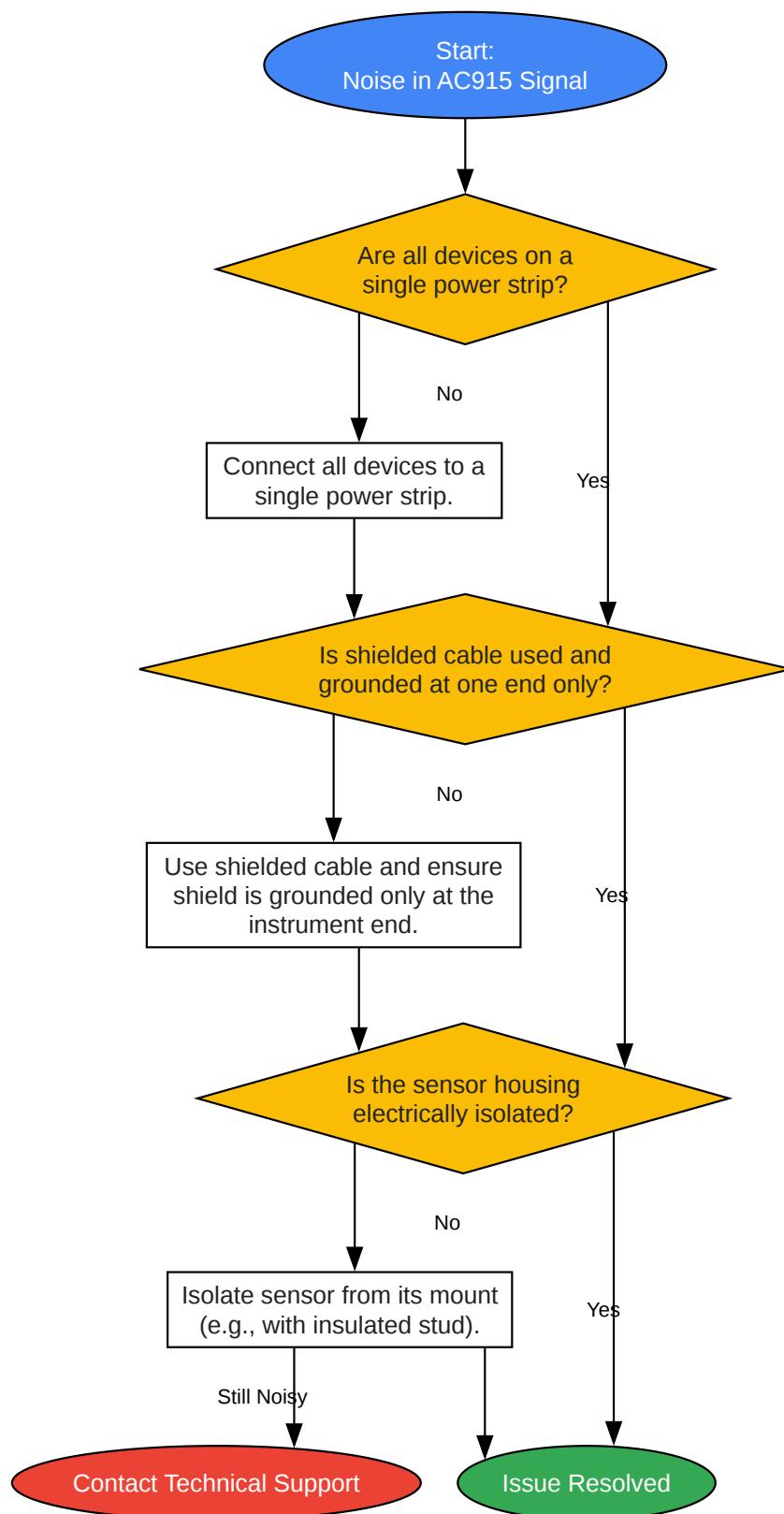
- **AC915** Sensor and its power supply/signal conditioner
- Data acquisition system (e.g., oscilloscope or data logger)
- Experimental setup where the sensor is mounted
- Multimeter

Procedure:


- Establish a Baseline:
 - Power on the **AC915** sensor and the data acquisition system.

- Record the sensor's output in a quiescent state (i.e., with no experimental stimulus).
- Observe the noise level and frequency on the data acquisition system. Note the presence of any significant 50/60 Hz noise.
- Single Point Ground Test:
 - Ensure all components of your setup (sensor, signal conditioner, data acquisition system) are connected to a single power outlet or power strip.
 - Observe if there is any change in the noise level.
- Differential Measurement (if available):
 - If your data acquisition system supports differential inputs, configure it for a differential measurement.
 - A differential measurement can help to reject common-mode noise, which is often indicative of a ground loop. A significant reduction in noise with a differential measurement suggests a ground loop is present.
- Ground Potential Measurement:
 - Set your multimeter to measure AC voltage.
 - Carefully measure the voltage between the ground points of different pieces of equipment in your setup (e.g., between the ground of the signal conditioner and the ground of the mounting surface).
 - A non-zero voltage reading indicates a difference in ground potential, which is a key characteristic of a ground loop.
- Isolation Test:
 - If possible, temporarily isolate the **AC915** sensor from its mounting point using a non-conductive material.

- If the noise disappears, it confirms that the mounting was creating a ground loop. An insulated mounting stud should be used for a permanent solution.[2]


Visual Guides

The following diagrams illustrate the concept of a ground loop and a troubleshooting workflow to help you identify and resolve these issues.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating how a ground loop is formed.

[Click to download full resolution via product page](#)

Caption: A workflow for troubleshooting ground loop issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bapihvac.com [bapihvac.com]
- 2. Avoiding Ground Loops endevco.com
- 3. mip.fi [mip.fi]
- 4. ctconline.com [ctconline.com]
- To cite this document: BenchChem. [Ground loop prevention for the AC915 sensor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555702#ground-loop-prevention-for-the-ac915-sensor\]](https://www.benchchem.com/product/b15555702#ground-loop-prevention-for-the-ac915-sensor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com